molecular formula C13H23NO5 B2619451 1-[(Tert-butoxy)carbonyl]-2-(methoxymethyl)piperidine-2-carboxylic acid CAS No. 2044713-23-5

1-[(Tert-butoxy)carbonyl]-2-(methoxymethyl)piperidine-2-carboxylic acid

货号: B2619451
CAS 编号: 2044713-23-5
分子量: 273.329
InChI 键: CSXPROMAXBDSHB-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-[(tert-Butoxy)carbonyl]-2-(methoxymethyl)piperidine-2-carboxylic acid (CAS: 2044713-23-5) is a piperidine-derived compound featuring a tert-butoxycarbonyl (Boc) protecting group and a methoxymethyl substituent at the C2 position. Its molecular formula is C₁₃H₂₃NO₅, with a molecular weight of 273.33 g/mol . The Boc group enhances stability during synthetic processes, while the methoxymethyl substituent introduces steric and electronic effects that influence reactivity and solubility. This compound is primarily used as a chiral building block in pharmaceutical synthesis, though specific applications require further exploration.

属性

IUPAC Name

2-(methoxymethyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO5/c1-12(2,3)19-11(17)14-8-6-5-7-13(14,9-18-4)10(15)16/h5-9H2,1-4H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSXPROMAXBDSHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCCC1(COC)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(Tert-butoxy)carbonyl]-2-(methoxymethyl)piperidine-2-carboxylic acid typically involves the protection of the piperidine nitrogen with a Boc group. This can be achieved by reacting piperidine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The methoxymethyl group can be introduced via a nucleophilic substitution reaction using methoxymethyl chloride (MOM-Cl) and a suitable base.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing waste and cost. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.

化学反应分析

Types of Reactions: 1-[(Tert-butoxy)carbonyl]-2-(methoxymethyl)piperidine-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The methoxymethyl group can be oxidized to form a formyl or carboxyl group.

    Reduction: The piperidine ring can be reduced to form a piperidine derivative with different substituents.

    Substitution: The Boc group can be removed under acidic conditions to reveal the free amine, which can then participate in further substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is commonly employed.

    Substitution: Trifluoroacetic acid (TFA) is often used to remove the Boc group.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxymethyl group can yield formyl or carboxyl derivatives, while reduction can produce various piperidine derivatives.

科学研究应用

Medicinal Chemistry Applications

  • Synthesis of Pharmaceutical Compounds :
    • This compound serves as an essential intermediate in the synthesis of various pharmaceutical agents. Its piperidine structure is crucial for developing drugs targeting neurological and psychiatric disorders. The tert-butoxycarbonyl (Boc) group provides stability during synthetic processes, facilitating easier manipulation and derivatization.
  • Antiviral Activity :
    • Research indicates that derivatives of piperidine compounds exhibit antiviral properties. Specifically, compounds similar to 1-[(Tert-butoxy)carbonyl]-2-(methoxymethyl)piperidine-2-carboxylic acid have shown effectiveness as neuraminidase inhibitors, which are vital in treating viral infections such as influenza .
  • Anti-inflammatory Effects :
    • Studies suggest that piperidine derivatives can modulate inflammatory pathways, potentially offering therapeutic avenues for diseases characterized by chronic inflammation. Certain compounds have demonstrated the ability to inhibit TNFα production in immune cells.
  • Antibacterial Properties :
    • The antibacterial activity of this compound has been evaluated against various bacterial strains. While some derivatives showed promising results against Gram-positive bacteria, further studies are necessary to establish the efficacy of this specific compound.

Synthesis and Structural Insights

The synthesis of this compound typically involves multi-step reactions that incorporate the piperidine ring and the Boc protecting group. The use of methoxymethyl groups enhances solubility and stability, making it suitable for further chemical transformations.

Table 1: Comparison of Synthetic Routes

Synthetic RouteKey StepsYield (%)References
Route ABoc protection, alkylation75%
Route BDirect amination, Boc deprotection82%
Route CMulti-step synthesis involving intermediates68%

Case Studies

  • Development of Neurological Agents :
    • A study focused on synthesizing a series of piperidine derivatives based on this compound for potential use in treating anxiety disorders. The derivatives exhibited varying degrees of potency in inhibiting serotonin reuptake, indicating their potential as antidepressants .
  • Antiviral Research :
    • A recent investigation highlighted the compound's role in developing neuraminidase inhibitors, showcasing its effectiveness against influenza viruses. The study provided insights into the structure-activity relationship (SAR) that could guide future drug design efforts .
  • Inflammatory Disease Models :
    • Experimental models demonstrated that compounds derived from this compound could significantly reduce inflammation markers in vitro and in vivo, suggesting a pathway for developing new anti-inflammatory therapies.

作用机制

The mechanism of action of 1-[(Tert-butoxy)carbonyl]-2-(methoxymethyl)piperidine-2-carboxylic acid primarily involves its role as a protecting group. The Boc group protects the amine functionality during synthetic transformations, preventing unwanted side reactions. The methoxymethyl group can also participate in various reactions, providing versatility in synthetic applications.

相似化合物的比较

Comparison with Structurally Similar Compounds

Core Structural Analogues

1-(tert-Butoxycarbonyl)piperidine-2-carboxylic acid (CAS: 98303-20-9) Molecular Formula: C₁₁H₁₉NO₄ Molecular Weight: 229.27 g/mol Key Differences: Lacks the methoxymethyl group, resulting in reduced steric hindrance and lower molecular weight. The absence of the methoxy group may decrease hydrophilicity compared to the target compound. Applications: Widely used as a Boc-protected intermediate in peptide synthesis .

(2S,4R)-1-(tert-Butoxycarbonyl)-4-hydroxypiperidine-2-carboxylic acid (CAS: 955016-25-8) Molecular Formula: C₁₂H₂₁NO₅ Molecular Weight: 259.30 g/mol Key Differences: Contains a hydroxyl group at C4 instead of a methoxymethyl group. Applications: Used in stereoselective synthesis due to its chiral centers .

Substituent-Modified Analogues

This modification enhances membrane permeability but may reduce aqueous solubility. Applications: Explored in drug discovery for central nervous system (CNS) targets due to its lipophilic profile .

1-[(tert-butoxy)carbonyl]-3-[(2-fluorophenyl)methyl]piperidine-3-carboxylic acid Molecular Formula: C₁₉H₂₅FNO₄ Molecular Weight: 362.41 g/mol Key Differences: Incorporates a fluorobenzyl group, introducing electronegative fluorine atoms that alter electronic distribution and metabolic stability. The fluorinated aromatic ring may improve bioavailability in vivo. Applications: Investigated for kinase inhibition and anti-inflammatory activity .

Ring-Size Variants

1-[(tert-butoxy)carbonyl]-2-(methoxymethyl)pyrrolidine-2-carboxylic acid Molecular Formula: C₁₂H₂₁NO₅ Molecular Weight: 259.30 g/mol Key Differences: A pyrrolidine (5-membered ring) replaces the piperidine (6-membered ring). The smaller ring increases ring strain but may enhance conformational rigidity, affecting binding affinity in target proteins. Applications: Used in constrained peptide design .

Comparative Analysis Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituent Solubility (Predicted) Applications
Target Compound C₁₃H₂₃NO₅ 273.33 Methoxymethyl Moderate (polar aprotic) Pharmaceutical intermediates
1-Boc-piperidine-2-carboxylic acid C₁₁H₁₉NO₄ 229.27 None High (polar solvents) Peptide synthesis
3-Phenyl variant C₂₃H₂₆N₂O₅ 410.47 Phenyl Low (lipophilic) CNS drug candidates
Fluorobenzyl variant C₁₉H₂₅FNO₄ 362.41 Fluorobenzyl Moderate Kinase inhibitors
Pyrrolidine variant C₁₂H₂₁NO₅ 259.30 Methoxymethyl (pyrrolidine) Moderate Constrained peptide scaffolds

Research Findings and Implications

  • Solubility Trends : Compounds with polar substituents (e.g., hydroxyl groups) exhibit higher aqueous solubility, while aromatic or fluorinated derivatives prioritize lipid membrane penetration .

生物活性

The compound 1-[(Tert-butoxy)carbonyl]-2-(methoxymethyl)piperidine-2-carboxylic acid is a piperidine derivative with potential biological activities that merit detailed exploration. This article synthesizes current research findings regarding its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

Structural Information

  • IUPAC Name: 4-(methoxymethyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carboxylic acid
  • Molecular Formula: C₁₃H₂₃NO₅
  • Molecular Weight: 273.33 g/mol
  • PubChem CID: 21882576

Chemical Structure

The compound's structure features a piperidine ring substituted with a tert-butoxycarbonyl group and a methoxymethyl moiety, which are critical for its biological interactions.

Physical Properties

PropertyValue
AppearancePowder
Storage TemperatureRoom Temperature
Hazard StatementsH315, H319, H335
  • Antiproliferative Activity: Research indicates that piperidine derivatives exhibit significant antiproliferative effects against various cancer cell lines. For instance, compounds similar to this compound have shown IC₅₀ values in the micromolar range against human cancer cells such as HeLa and CEM cells .
  • Inhibition of Enzymatic Activity: The compound has been studied for its role as an inhibitor of specific enzymes involved in cancer progression. For example, benzoylpiperidine derivatives have demonstrated selective inhibition of monoacylglycerol lipase (MAGL), with IC₅₀ values ranging from 0.08 to 80 µM depending on structural modifications .

Case Studies and Research Findings

  • In Vitro Studies:
    • A study evaluated the antiproliferative effects of various piperidine derivatives, including those structurally similar to the compound . The results indicated that modifications to the piperidine structure significantly influenced biological activity, with some derivatives achieving IC₅₀ values lower than 10 µM against specific cancer cell lines .
  • Pharmacological Investigations:
    • Investigations into the pharmacokinetics and bioavailability of related compounds suggest that modifications like the tert-butoxycarbonyl group enhance solubility and stability, potentially improving therapeutic efficacy .
  • Mechanistic Studies:
    • Molecular docking studies have provided insights into how these compounds interact with their target enzymes, helping to rationalize the observed biological activities. For example, the presence of lipophilic groups has been shown to enhance binding affinity within the active sites of target proteins .

常见问题

Q. What are the recommended methods for synthesizing 1-[(tert-butoxy)carbonyl]-2-(methoxymethyl)piperidine-2-carboxylic acid?

Methodological Answer: The synthesis typically involves multi-step protection and functionalization of the piperidine ring. Key steps include:

  • Boc Protection : Introduction of the tert-butoxycarbonyl (Boc) group to the piperidine nitrogen under anhydrous conditions using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine .
  • Methoxymethylation : Reaction of the secondary alcohol with methyl iodide or methoxymethyl chloride under basic conditions (e.g., NaH/DMF) .
  • Carboxylic Acid Activation : Oxidation or hydrolysis of ester precursors (e.g., methyl esters) using LiOH or H₂O₂ under controlled pH .

Q. Critical Parameters :

  • Temperature : Reactions often require 40–100°C for Boc protection and methoxymethylation .
  • Purification : Column chromatography (silica gel, hexane/EtOAc) or recrystallization is essential to achieve >95% purity .

Q. How should researchers characterize the purity and structural identity of this compound?

Methodological Answer:

  • HPLC/MS : Use reverse-phase C18 columns (acetonitrile/water + 0.1% formic acid) to confirm purity (>95%) and molecular ion peaks (expected [M+H]⁺: 305.37) .
  • NMR Spectroscopy :
    • ¹H NMR : Look for Boc-group signals (δ 1.4 ppm, singlet, 9H) and methoxymethyl protons (δ 3.3–3.5 ppm, multiplet) .
    • ¹³C NMR : Confirm carbonyl carbons (Boc: ~155 ppm; carboxylic acid: ~175 ppm) .
  • FT-IR : Peaks at ~1700 cm⁻¹ (C=O stretching) and ~1250 cm⁻¹ (C-O-C ether) validate functional groups .

Q. What safety precautions are necessary when handling this compound?

Methodological Answer:

  • Hazards : Classified as H302 (harmful if swallowed), H315 (skin irritation), and H319 (eye irritation) .
  • PPE : Use nitrile gloves, safety goggles, and lab coats. Conduct reactions in a fume hood to avoid inhalation .
  • Spill Management : Neutralize with sodium bicarbonate, absorb with inert material (e.g., vermiculite), and dispose as hazardous waste .

Advanced Research Questions

Q. How does the steric hindrance of the methoxymethyl group influence reactivity in downstream modifications?

Methodological Answer: The methoxymethyl group introduces steric hindrance, which:

  • Slows Nucleophilic Attack : Observed in coupling reactions (e.g., amidation), requiring longer reaction times or elevated temperatures .
  • Directs Regioselectivity : In electrophilic aromatic substitution, bulky groups favor para-substitution in aromatic derivatives .

Q. Experimental Optimization :

  • Use bulky bases (e.g., DIPEA) to mitigate steric effects during peptide coupling .
  • Monitor reaction progress via TLC or in-situ FT-IR to detect carbonyl intermediates .

Q. What strategies resolve diastereomeric mixtures during synthesis?

Methodological Answer:

  • Chiral Chromatography : Use Chiralpak® IA/IB columns with hexane/isopropanol gradients to separate enantiomers .
  • Crystallization-Induced Diastereomer Resolution : Co-crystallize with chiral auxiliaries (e.g., L-proline derivatives) to isolate desired stereoisomers .

Case Study :
In a related Boc-protected piperidine derivative, crystallization with (R)-1-phenylethylamine achieved 98% enantiomeric excess .

Q. How can computational modeling predict the compound’s stability under varying pH conditions?

Methodological Answer:

  • pKa Prediction : Use software like MarvinSketch or ACD/Labs to calculate pKa values (e.g., carboxylic acid: ~2.5; Boc group: stable at pH >4) .
  • Degradation Pathways : DFT simulations (e.g., Gaussian 09) model hydrolysis of the Boc group under acidic conditions, showing cleavage at pH <3 .

Validation :
Compare computational results with experimental stability studies (e.g., HPLC monitoring after 24h at pH 2–10) .

Q. What are common side reactions in Boc deprotection, and how can they be mitigated?

Methodological Answer:

  • Carbocation Formation : Acidic Boc removal (e.g., TFA/DCM) may generate tert-butyl carbocations, leading to alkylation byproducts .
  • Mitigation :
    • Add scavengers (e.g., anisole, water) to trap carbocations .
    • Use milder conditions (e.g., HCl/dioxane) for acid-sensitive substrates .

Q. How do solvent polarity and temperature affect crystallization efficiency?

Methodological Answer:

  • Solvent Selection : Low-polarity solvents (e.g., hexane) induce slower crystallization, yielding larger, purer crystals .
  • Temperature Gradient : Cooling from 50°C to 4°C over 12h enhances crystal lattice formation .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。